molecular formula C8H5FO3 B3043988 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one CAS No. 97711-49-4

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B3043988
CAS No.: 97711-49-4
M. Wt: 168.12 g/mol
InChI Key: VDEZGLPDQDKMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the fluorination of 3-hydroxyisobenzofuran-1(3H)-one. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature in an organic solvent like acetonitrile or dichloromethane.

Another method involves the cyclization of a suitable precursor, such as 4-fluorophenylacetic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5). This reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The lactone ring can be reduced to form a diol or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Products may include 4-fluoro-3-oxo-isobenzofuran-1(3H)-one or 4-fluoro-3-carboxyisobenzofuran-1(3H)-one.

    Reduction: Products may include 4-fluoro-3-hydroxyisobenzofuran-1-ol or 4-fluoro-3-hydroxyisobenzofuran-1-amine.

    Substitution: Products may include 4-amino-3-hydroxyisobenzofuran-1(3H)-one or 4-thio-3-hydroxyisobenzofuran-1(3H)-one.

Scientific Research Applications

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, while the lactone ring can provide structural rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    4-Chloro-3-hydroxyisobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, which may affect its chemical behavior and biological activity.

    4-Bromo-3-hydroxyisobenzofuran-1(3H)-one: Contains a bromine atom, which is larger and more polarizable than fluorine, potentially leading to different interactions.

Uniqueness

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased stability and reactivity. This makes the compound valuable in various applications, particularly in medicinal chemistry, where fluorine substitution can enhance drug efficacy and selectivity.

Properties

IUPAC Name

4-fluoro-3-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEZGLPDQDKMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(OC2=O)O)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a -78° C. solution of the oxazoline derivative (7.8 g, 40.4 mmol), prepared from 3-fluorobenzoic acid in tne usual manner, in THF (50 mL) was added over 15 min sec-BuLi (29 mL of 1.4 M solution). After 30 min, DMF (6.3 mL) was added, and the reaction mixture was stirred at -78° C. for 2 hr. Tne reaction was then quenched with water (10 mL), and the mixture was acidified witn HCl and allowed to stir for 12 hr. The layers were separated, the aqueous layer was extracted with EtOAc, and the combined organic layer was concentrated in vacuo. Tnis material was dissolved in 5% KOH (50 mL), and the base layer was washed with Et2O (2×100 mL) to remove neutrals. The resulting base layer was added to 0° C. solution of concentrated HCl (25 mL), and the resulting cold acidic solution was extracted with EtOAc (3×75 mL). Workup and drying gave a tacky yellow solid (4.4 g) which was recrystallized from CHCl3 to give the title compound (1.97 g, 30%), mp 97°-100° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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